4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a common motif in many biologically active molecules, and a nitrophenol group, which is known for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol typically involves multiple steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino groups: The triazine ring is then functionalized with amino groups through nucleophilic substitution reactions.
Attachment of the hydrazinylidene group: This step involves the reaction of the functionalized triazine with hydrazine derivatives.
Final coupling with the nitrophenol group: The final product is obtained by coupling the intermediate with a nitrophenol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenol group can undergo oxidation to form various oxidized products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenol group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets. The triazine ring and nitrophenol group may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazine-2-amine
- 2-nitrophenol derivatives
- Hydrazinylidene derivatives
Uniqueness
The uniqueness of 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol lies in its combination of a triazine ring, nitrophenol group, and hydrazinylidene linkage. This combination imparts unique chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C23H20N8O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol |
InChI |
InChI=1S/C23H20N8O4/c1-35-18-10-8-17(9-11-18)26-22-27-21(25-16-5-3-2-4-6-16)28-23(29-22)30-24-14-15-7-12-20(32)19(13-15)31(33)34/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
FZOXQBGUPBUWCX-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.